2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921802-56-4
VCID: VC11960512
InChI: InChI=1S/C21H20ClFN4O3S/c22-15-3-1-14(2-4-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-7-5-16(23)6-8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30)
SMILES: C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO)Cl
Molecular Formula: C21H20ClFN4O3S
Molecular Weight: 462.9 g/mol

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 921802-56-4

Cat. No.: VC11960512

Molecular Formula: C21H20ClFN4O3S

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 921802-56-4

Specification

CAS No. 921802-56-4
Molecular Formula C21H20ClFN4O3S
Molecular Weight 462.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Standard InChI InChI=1S/C21H20ClFN4O3S/c22-15-3-1-14(2-4-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-7-5-16(23)6-8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30)
Standard InChI Key UIWDSOFWOAYVIB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO)Cl
Canonical SMILES C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO)Cl

Introduction

The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that incorporates several functional groups, including an imidazole ring, a sulfanyl group, and aromatic moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which may involve interactions with specific molecular targets, contributing to its relevance in drug development and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps may include:

  • Formation of the Imidazole Ring: This can be achieved through condensation reactions involving suitable precursors.

  • Introduction of the Sulfanyl Group: This step often involves nucleophilic substitution reactions.

  • Attachment of the Acetamide Moiety: This can be done through amidation reactions.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.

Spectroscopic Analysis

Spectroscopic methods such as FTIR and NMR are typically used to characterize compounds like this. For example, FTIR can help identify functional groups (e.g., C=O stretch for amides, C-H stretch for aromatics), while NMR provides detailed information about the molecular structure and environment of specific nuclei.

Spectral Data Example (Similar Compounds)

TechniquePeak Description
FTIR (KBr)C=O Stretch (amide), C-H Stretch (aromatic), N-H Stretch (amide)
1H NMR (DMSO)δ values for aromatic protons, methyl groups, and methylene groups

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